Benzofuran-4-ylboronic acid
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Overview
Description
Benzofuran-4-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a benzofuran ring attached to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzofuran with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of benzofuran-4-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds .
Scientific Research Applications
Benzofuran-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzofuran-4-ylboronic acid involves its interaction with specific molecular targets. In the context of medicinal chemistry, the compound can inhibit enzymes or interact with receptors, leading to therapeutic effects . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the boronic acid group.
Benzothiophene: A sulfur analog of benzofuran with distinct chemical properties.
Phenylboronic Acid: A simpler boronic acid derivative with a phenyl group instead of a benzofuran ring.
Uniqueness: The presence of the boronic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H7BO3 |
---|---|
Molecular Weight |
161.95 g/mol |
IUPAC Name |
1-benzofuran-4-ylboronic acid |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H |
InChI Key |
SOFDEPODHUDWQF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=COC2=CC=C1)(O)O |
Origin of Product |
United States |
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